Sotorasib is a first-in-class, small molecule inhibitor specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a G12C amino acid substitution. [, , , , , ] KRAS is a prominent oncogene implicated in various human cancers, with the G12C mutation being a frequently observed alteration. [] Sotorasib's significance lies in its ability to selectively target this mutant protein, marking a breakthrough in the development of targeted therapies for KRAS-driven cancers. [, ] Its role in scientific research is multifaceted, encompassing preclinical studies investigating its mechanism of action, combination strategies to overcome resistance, and investigations into its potential applications in diverse cancer models. [, , ]
Sotorasib is a small molecule drug designed as an irreversible covalent inhibitor specifically targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. It operates by selectively binding to the mutated form of the KRAS protein, thereby inhibiting its function and disrupting downstream signaling pathways that promote tumor growth. Sotorasib was granted accelerated approval by the U.S. Food and Drug Administration in May 2021 for the treatment of adult patients with KRAS G12C-mutated metastatic non-small cell lung cancer who have received at least one prior systemic therapy .
Sotorasib is classified as an antineoplastic agent, specifically within the category of covalent inhibitors. It is marketed under the brand name LUMAKRAS. The compound was developed based on extensive research into the structure and function of KRAS proteins, which are critical regulators of cell proliferation and survival .
The synthesis of sotorasib involves several complex steps aimed at achieving a high degree of purity and configurational stability. The compound's synthesis is characterized by:
The final synthetic route culminated in a highly effective commercial process that could yield metric tons of sotorasib with a selectivity ratio exceeding 2000:1 for the desired atropisomer .
Sotorasib's molecular structure features an axially chiral biaryl moiety, which is crucial for its interaction with the KRAS G12C binding pocket. The compound's structural formula can be represented as follows:
The configurational stability of sotorasib is notable, with an interconversion barrier for its atropisomers determined to be greater than 33.5 kcal/mol, indicating a long half-life for these configurations under physiological conditions .
Sotorasib primarily undergoes covalent modification reactions with cysteine residues in the KRAS G12C protein. This interaction leads to the formation of a stable thioether bond, effectively inhibiting the protein's activity. The drug’s mechanism can be summarized as follows:
The mechanism of action for sotorasib involves:
Sotorasib exhibits several noteworthy physical and chemical properties:
Sotorasib has significant applications in oncology, particularly for patients with KRAS G12C mutations. Its primary uses include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3